molecular formula C18H24O6 B3047571 Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- CAS No. 142248-13-3

Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-

Cat. No.: B3047571
CAS No.: 142248-13-3
M. Wt: 336.4 g/mol
InChI Key: WDZHRYLXZIUETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-: is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.4 g/mol . It is known for its unique structure, which includes three ethenyloxyethoxy groups attached to a benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- has several scientific research applications, including:

    Supramolecular Liquid-Crystalline Networks: Used in the formation of liquid-crystalline network structures with specific thermal and physical properties.

    Crystal Structure Topologies: Functions as a node in crystal structures, aiding in the understanding of molecular packing and design in crystal engineering.

    Honeycomb-like Layered Frameworks: Used in the synthesis of robust frameworks with remarkable thermal stability and hydrolysis resistance.

    High Surface Area Frameworks: Employed in the creation of frameworks with high surface area and significant porosity, useful in gas storage and separation technologies.

    Porous Phenylacetylene Silver Salts: Investigated for the formation of pseudohexagonal porous structures, applicable in areas requiring specific pore sizes and chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- typically involves the reaction of benzene with 2-(ethenyloxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethoxy derivatives.

    Substitution: Nitrobenzene or halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- involves its ability to form hydrogen bonds and participate in self-assembly processes. These interactions enable the compound to create structured materials with specific properties. The molecular targets and pathways involved include hydrogen bond donors and acceptors, which facilitate the formation of supramolecular networks.

Comparison with Similar Compounds

    1,3,5-Tris(4-pyridyl)benzene: Known for its role in crystal structure topologies.

    1,3,5-Tris(4-carboxyphenyl)benzene: Used in high surface area frameworks.

    1,3,5-Tris(4-ethynylbenzonitrile)benzene: Investigated for porous phenylacetylene silver salts.

Uniqueness: Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- is unique due to its ability to form liquid-crystalline networks and its versatility in various scientific applications. Its structure allows for the formation of complex supramolecular assemblies, making it valuable in research and industrial applications.

Properties

IUPAC Name

1,3,5-tris(2-ethenoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-4-19-7-10-22-16-13-17(23-11-8-20-5-2)15-18(14-16)24-12-9-21-6-3/h4-6,13-15H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZHRYLXZIUETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOC1=CC(=CC(=C1)OCCOC=C)OCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624146
Record name 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142248-13-3
Record name 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Reactant of Route 3
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Reactant of Route 5
Reactant of Route 5
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-
Reactant of Route 6
Reactant of Route 6
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.